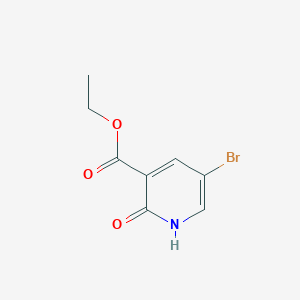

Ethyl 5-bromo-2-oxo-1,2-dihydropyridine-3-carboxylate

Description

Ethyl 5-bromo-2-oxo-1,2-dihydropyridine-3-carboxylate is a chemical compound with the molecular formula C8H8BrNO3 and a molecular weight of 246.06 g/mol It is a derivative of pyridine, a heterocyclic aromatic organic compound, and contains a bromine atom, an ester group, and a keto group

Properties

IUPAC Name |

ethyl 5-bromo-2-oxo-1H-pyridine-3-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8BrNO3/c1-2-13-8(12)6-3-5(9)4-10-7(6)11/h3-4H,2H2,1H3,(H,10,11) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OFCBOXJGBZSVFM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC(=CNC1=O)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8BrNO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

246.06 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Regioselective Bromination Using N-Bromosuccinimide

Direct bromination of ethyl 2-oxo-1,2-dihydropyridine-3-carboxylate at the 5-position is achieved using NBS in acetonitrile under reflux. This method, adapted from analogous pyridone brominations, proceeds via radical intermediates, ensuring high regioselectivity. A typical protocol involves dissolving the pyridone ester (1 equiv) in anhydrous acetonitrile, adding NBS (1.1 equiv), and refluxing for 6–8 hours. The reaction is quenched with aqueous sodium thiosulfate, and the product is isolated via column chromatography (hexane/ethyl acetate, 3:1), yielding 68–72% of the brominated ester.

Key Considerations:

-

Solvent Choice : Acetonitrile enhances NBS solubility and stabilizes bromine radicals.

-

Temperature Control : Reflux conditions (82°C) accelerate reaction kinetics without promoting side reactions.

-

Purification Challenges : Residual succinimide byproducts necessitate careful chromatography.

Cyclocondensation of Brominated Precursors

Synthesis via β-Keto Esters and Urea

A cyclocondensation strategy employs ethyl 3-(5-bromo-2-oxopropyl)propanoate and urea in acetic acid. The β-keto ester (1 equiv) and urea (1.2 equiv) are heated at 110°C for 12 hours, forming the pyridone ring through Knorr-type cyclization. The crude product is recrystallized from ethanol, achieving a 65% yield.

Piperidinium Acetate-Catalyzed Cyclization

Alternative protocols utilize sodium 3-(5-bromobenzofuran-2-yl)-3-oxoprop-1-en-1-olate and cyanothioacetamide in the presence of piperidinium acetate. Grinding the reactants in a mortar for 5–10 minutes initiates a solvent-free cyclization, yielding 6-(5-bromobenzofuran-2-yl)-2-thioxo-1,2-dihydropyridine-3-carbonitrile. While this method targets hybrid structures, it demonstrates the adaptability of cyclocondensation for introducing bromine during ring formation.

Esterification of Carboxylic Acid Intermediates

Oxalyl Chloride-Mediated Activation

A scalable route involves synthesizing 5-bromo-2-oxo-1,2-dihydropyridine-3-carboxylic acid first, followed by esterification. The carboxylic acid (1 equiv) is suspended in dichloromethane (DCM), treated with oxalyl chloride (3 equiv), and stirred at room temperature for 2 hours. After evaporating excess oxalyl chloride, ethanol (5 equiv) is added, and the mixture is refluxed for 1 hour. The ethyl ester is isolated via vacuum distillation, yielding 85–90%.

Reaction Optimization:

-

Acid Chloride Stability : DCM minimizes side reactions during acyl chloride formation.

-

Esterification Efficiency : Ethanol in excess ensures complete conversion of the acyl chloride.

Industrial-Scale Production

Continuous Flow Bromination

Industrial synthesis employs continuous flow reactors to brominate ethyl 2-oxo-1,2-dihydropyridine-3-carboxylate. NBS and the substrate are pumped through a heated reactor (90°C, 10 MPa) with a residence time of 15 minutes. This method achieves 95% conversion and reduces waste compared to batch processes.

Catalytic Esterification in Fixed-Bed Reactors

Fixed-bed reactors packed with Amberlyst-15 catalyst enable continuous esterification of 5-bromo-2-oxo-1,2-dihydropyridine-3-carboxylic acid with ethanol. Operating at 120°C and 2 MPa, this system achieves 98% yield with minimal catalyst degradation.

Comparative Analysis of Methods

Challenges and Optimization Strategies

Chemical Reactions Analysis

Types of Reactions

Ethyl 5-bromo-2-oxo-1,2-dihydropyridine-3-carboxylate undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as amines or thiols.

Reduction Reactions: The keto group can be reduced to a hydroxyl group using reducing agents like sodium borohydride.

Oxidation Reactions: The compound can undergo oxidation to form more complex derivatives.

Common Reagents and Conditions

Substitution: Nucleophiles such as amines or thiols in the presence of a base like triethylamine.

Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.

Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

Major Products Formed

Substitution: Formation of substituted pyridine derivatives.

Reduction: Formation of 5-bromo-2-hydroxy-1,2-dihydropyridine-3-carboxylate.

Oxidation: Formation of more oxidized pyridine derivatives.

Scientific Research Applications

Antimicrobial Activity

Ethyl 5-bromo-2-oxo-1,2-dihydropyridine-3-carboxylate has demonstrated notable antimicrobial properties. Research indicates that derivatives of this compound exhibit significant antibacterial activity against various strains, including resistant bacteria. For instance, studies have shown that related compounds can inhibit the growth of pathogens such as Escherichia coli and Staphylococcus aureus with Minimum Inhibitory Concentration (MIC) values as low as 0.125 mg/ml .

Anticancer Potential

The compound has also been investigated for its anticancer properties. Preliminary studies suggest that it can induce apoptosis in cancer cell lines, such as MCF-7 and A549, through various mechanisms including the modulation of cell cycle progression and induction of oxidative stress .

Synthetic Pathways

The synthesis of this compound typically involves the reaction of ethyl acetoacetate with appropriate brominated pyridine derivatives under acidic or basic conditions. This method allows for the generation of various derivatives with modified biological activities.

| Synthesis Method | Yield (%) | Conditions |

|---|---|---|

| Reaction with ethyl acetoacetate | 70% | Ethanol, reflux |

| Bromination step | 65% | Acetic acid, room temperature |

Derivative Analysis

Research into derivatives of this compound has revealed enhanced biological activities compared to the parent compound. For example, modifications at the nitrogen or carboxylate positions have led to increased potency against specific bacterial strains and improved cytotoxicity against cancer cells .

Case Studies on Biological Effects

Several case studies have documented the biological effects of this compound:

- Case Study 1 : A study evaluated its antimicrobial efficacy against multidrug-resistant strains of Klebsiella pneumoniae. The compound exhibited significant antibacterial activity with an MIC of 0.073 mg/ml .

- Case Study 2 : Another study focused on its cytotoxic effects on human cancer cell lines, showing IC50 values ranging from 15 to 30 µM depending on the specific derivative used .

Mechanism of Action

The mechanism of action of Ethyl 5-bromo-2-oxo-1,2-dihydropyridine-3-carboxylate involves its interaction with specific molecular targets. The bromine atom and the keto group play crucial roles in its reactivity and binding affinity. The compound can interact with enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Ethyl 5-bromo-2-oxo-1,2-dihydropyridine-3-carboxylate can be compared with other similar compounds such as:

Ethyl 5-chloro-2-oxo-1,2-dihydropyridine-3-carboxylate: Similar structure but with a chlorine atom instead of bromine.

Ethyl 5-fluoro-2-oxo-1,2-dihydropyridine-3-carboxylate: Contains a fluorine atom, leading to different reactivity and properties.

Ethyl 5-iodo-2-oxo-1,2-dihydropyridine-3-carboxylate: Contains an iodine atom, which can affect its biological activity and chemical behavior.

The uniqueness of this compound lies in its specific reactivity due to the presence of the bromine atom, which can influence its interactions and applications in various fields .

Biological Activity

Ethyl 5-bromo-2-oxo-1,2-dihydropyridine-3-carboxylate (CAS No. 1214332-75-8) is a compound of interest due to its potential biological activities. This article discusses its synthesis, biological properties, and relevant research findings.

- Molecular Formula : CHBrNO

- Molecular Weight : 246.05802 g/mol

- Structure : The compound features a pyridine ring with a bromine substituent and an ester functional group, which may contribute to its biological activity.

Synthesis

The synthesis of this compound typically involves the reaction of appropriate bromo derivatives with ethyl acetoacetate under controlled conditions. The yield and purity can vary based on the specific reagents and methods used.

Biological Activity

Research indicates that this compound exhibits several biological activities:

- Antimicrobial Activity : Studies have shown that compounds in the dihydropyridine class, including ethyl derivatives, possess antimicrobial properties against various bacterial strains, suggesting potential applications in treating infections.

- Anti-inflammatory Effects : Preliminary investigations reveal that this compound may inhibit pro-inflammatory cytokines in vitro, indicating a potential role in managing inflammatory diseases.

- Neuroprotective Properties : Research has highlighted the neuroprotective effects of similar compounds against neurotoxicity induced by beta-amyloid peptides, which are implicated in Alzheimer's disease. This compound may share these protective effects due to its structural similarities.

- Enzyme Inhibition : Some studies suggest that this compound may act as an inhibitor of acetylcholinesterase (AChE), an enzyme involved in the breakdown of acetylcholine. This action could enhance cholinergic transmission and has implications for neurodegenerative diseases.

Table 1: Summary of Biological Activities

Research Highlights

- Antimicrobial Study : A study demonstrated that derivatives similar to Ethyl 5-bromo-2-oxo-1,2-dihydropyridine showed significant activity against Staphylococcus aureus and Escherichia coli, suggesting potential for development as antimicrobial agents .

- Inflammation Model : In a model using lipopolysaccharide (LPS)-induced inflammation in microglial cells, treatment with ethyl derivatives resulted in decreased levels of pro-inflammatory cytokines such as IL-6 and TNF-alpha .

- Neuroprotection : In cellular assays involving SH-SY5Y neuroblastoma cells exposed to amyloid-beta peptides, the compound exhibited protective effects against cell death and oxidative stress .

Q & A

Q. What are the common synthetic routes for Ethyl 5-bromo-2-oxo-1,2-dihydropyridine-3-carboxylate?

- Methodological Answer : The synthesis typically involves esterification followed by regioselective bromination. For example, starting with 2-hydroxynicotinic acid, esterification with ethanol and concentrated sulfuric acid under reflux yields the unsubstituted dihydropyridine carboxylate . Bromination at the 5-position can be achieved using brominating agents like N-bromosuccinimide (NBS) under controlled conditions. Purification via column chromatography (e.g., ethyl acetate/hexane gradients) ensures product isolation .

Q. How is the compound characterized using spectroscopic methods?

- Methodological Answer : Key techniques include:

- ¹H/¹³C NMR : Aromatic protons (δ ~7.3–8.2 ppm) and ester carbonyl carbons (δ ~165–170 ppm) are diagnostic. The bromine substituent deshields adjacent protons, causing distinct splitting patterns .

- FT-IR : Stretching vibrations for carbonyl (C=O, ~1660–1720 cm⁻¹) and hydroxyl (O-H, ~3100–3450 cm⁻¹) groups confirm structural features .

- Mass Spectrometry : Molecular ion peaks (e.g., m/z 259 [M⁺] for analogous compounds) and fragmentation patterns validate the molecular formula .

Q. What are the typical applications in medicinal chemistry research?

- Methodological Answer : The compound serves as a precursor for bioactive molecules. For instance, pyridone derivatives exhibit antitumor activity, as seen in cytotoxicity assays against cell lines (e.g., IC₅₀ values <1 µM). Researchers modify the bromine substituent to enhance binding affinity or solubility .

Advanced Research Questions

Q. How does the bromine substituent influence electronic structure and reactivity?

- Methodological Answer : Bromine’s electron-withdrawing effect increases electrophilicity at the 5-position, facilitating nucleophilic substitutions or cross-coupling reactions (e.g., Suzuki-Miyaura). Computational studies (DFT) reveal reduced electron density at the pyridone ring, which correlates with enhanced reactivity in cycloaddition reactions .

Q. What strategies resolve contradictions in reaction yields during scale-up synthesis?

- Methodological Answer :

- Process Optimization : Adjust reaction time/temperature (e.g., reflux vs. microwave-assisted synthesis) to minimize side products.

- Analytical Monitoring : Use TLC/HPLC to track intermediates and optimize purification protocols (e.g., gradient elution in column chromatography) .

- DoE (Design of Experiments) : Statistical modeling identifies critical variables (e.g., solvent polarity, catalyst loading) impacting yield .

Q. How can hydrogen bonding patterns be predicted and analyzed in crystallographic studies?

- Methodological Answer :

- Graph Set Analysis : Etter’s formalism categorizes hydrogen bonds (e.g., D, R₂²(8) motifs) to predict packing motifs. Software like SHELXL refines hydrogen bond geometries using high-resolution X-ray data .

- Computational Tools : Programs like Mercury (CCDC) visualize intermolecular interactions and quantify bond angles/distances .

Q. What challenges arise in determining the crystal structure, and how are they addressed?

- Methodological Answer :

- Disorder/Twinning : Use SHELXD for structure solution and TWINLAW to model twinned data. High-resolution datasets (>1.0 Å) improve refinement accuracy .

- Thermal Motion : Anisotropic displacement parameters (ADPs) in SHELXL refine atomic vibrations, while ORTEP visualizes ellipsoid plots .

Notes

- For advanced synthesis, consult halogenation literature for regioselective bromination protocols.

- Structural ambiguities require complementary techniques (e.g., SC-XRD paired with DFT calculations).

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.